molecular formula C17H29BO2S B8536761 5,5-Dimethyl-2-(4-octylthiophen-2-YL)-1,3,2-dioxaborinane CAS No. 205105-15-3

5,5-Dimethyl-2-(4-octylthiophen-2-YL)-1,3,2-dioxaborinane

Cat. No. B8536761
M. Wt: 308.3 g/mol
InChI Key: UIPUPVHBVAILFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09171676B2

Procedure details

Under argon atmosphere, in a three necked flask 3 g (15.28 mmol, 1 eq.) of 3-octylthiophene are dissolved in 30 mL of THF. After having cooled the medium to −78° C., 12 mL (18.34 mmol, 1.2 eq., C=1.6 mol/L) of BuLi are added drop by drop. The reaction is stirred for 1 h at −50° C. Then 8 mL (30.56 mmol, 2 eq.) of tributylborate are added to the medium cooled beforehand to −78° C. The reaction remains under stirring for the following 2 h where the temperature rises to ambient temperature. The mixture is then hydrolysed with a 2 mol·L−1 HCl solution and extracted with 2×50 mL of ethyl ether. During the drying of the organic phase collected on Na2SO4, 4.8 g (45.84 mmol, 3 eq.) of 2,2-dimethyl-1,3-propanediol are added. After 45 min of stirring, the mixture is filtered and concentrated in a rotary evaporator. The purification is carried out on silica column with an eluent [hexane/Et2O: 9/1]. 3.40 g of a yellow oil (yield of 72.0%) are obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Li][CH2:15]CCC.C(O[B:24]([O:30][CH2:31][CH2:32][CH2:33]C)[O:25][CH2:26]CCC)CCC.CC(C)(CO)CO>C1COCC1>[CH3:15][C:32]1([CH3:33])[CH2:26][O:25][B:24]([C:12]2[S:11][CH:10]=[C:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:13]=2)[O:30][CH2:31]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CCCCCCC)C1=CSC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C(CCC)OB(OCCCC)OCCCC
Step Four
Name
Quantity
4.8 g
Type
reactant
Smiles
CC(CO)(CO)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 1 h at −50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled beforehand to −78° C
STIRRING
Type
STIRRING
Details
under stirring for the following 2 h where the temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
rises to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
hydrolysed with a 2 mol·L−1 HCl solution and extracted with 2×50 mL of ethyl ether
CUSTOM
Type
CUSTOM
Details
During the drying of the organic phase
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
After 45 min of stirring
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(COB(OC1)C=1SC=C(C1)CCCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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